N-phenyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide
Description
Molecular Formula: C₂₁H₂₅N₃O
Molecular Weight: 335.4 g/mol
IUPAC Name: N-phenyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
This compound features a piperazine core substituted with a (2E)-3-phenylpropenyl group and an acetamide-linked phenyl moiety. Its structural complexity allows for diverse biological interactions, particularly in neurological targets such as GABA receptors .
Properties
IUPAC Name |
N-phenyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-21(22-20-11-5-2-6-12-20)18-24-16-14-23(15-17-24)13-7-10-19-8-3-1-4-9-19/h1-12H,13-18H2,(H,22,25)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGMMGVEBMMASN-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the piperazine nitrogen and the propene double bond. Key reagents and products include:
Research Findings :
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Oxidative cleavage of the propene double bond with ozone yields phenylacetic acid analogs, confirmed by NMR and mass spectrometry.
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Piperazine N-oxidation by KMnO₄ enhances water solubility but reduces receptor-binding affinity in pharmacological studies .
Reduction Reactions
The propene double bond and acetamide carbonyl are primary reduction targets:
Research Findings :
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Catalytic hydrogenation of the propene group produces a saturated side chain, improving metabolic stability in vivo .
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LiAlH₄ reduces the acetamide to an ethylamine, a key intermediate for anticonvulsant analogs .
Substitution Reactions
The piperazine nitrogen and acetamide groups participate in nucleophilic substitution:
Research Findings :
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Alkylation at the piperazine nitrogen with bromoethane increases lipophilicity, correlating with enhanced blood-brain barrier penetration in rodent models .
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Tosylation facilitates Suzuki-Miyaura cross-coupling for generating biaryl analogs .
Hydrolysis and Condensation
The acetamide group is hydrolyzed under acidic or basic conditions:
Research Findings :
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Hydrolysis to the carboxylic acid enables salt formation for improved bioavailability .
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Hydroxamic acid derivatives exhibit metal-chelating properties, useful in catalytic applications .
Cross-Coupling Reactions
The propene double bond participates in Heck and Suzuki couplings:
| Reagent | Conditions | Major Product | Reference |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | DMF, 120°C, aryl halide | Biarylpropene derivatives | |
| Ru(bpy)₃Cl₂ (photoredox) | Visible light, DIPEA, RT | Radical-addition products |
Research Findings :
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Palladium-catalyzed Heck reactions extend conjugation, altering UV-Vis absorption profiles .
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Photoredox-mediated reactions generate radical intermediates for asymmetric synthesis .
Biological Activity Correlations
Scientific Research Applications
Medicinal Chemistry Applications
N-phenyl derivatives have been extensively studied for their pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that piperazine derivatives exhibit antidepressant-like effects. A study evaluated the compound's efficacy in animal models of depression, demonstrating significant improvements in behavioral tests compared to control groups. This suggests potential as a novel antidepressant agent .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways .
Biological Research Applications
The unique structure of N-phenyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide makes it suitable for various biological applications.
Interaction with Receptors
This compound has been investigated for its interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A. Binding affinity studies suggest that it may act as a partial agonist at these sites, which is relevant for mood regulation and anxiety disorders .
Neuroprotective Effects
Preliminary studies have indicated that the compound may possess neuroprotective properties. In models of neurodegeneration, it demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates .
Materials Science Applications
Beyond medicinal uses, N-phenyl derivatives are explored in materials science for their potential in developing advanced materials.
Polymer Chemistry
The compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Nanotechnology
Research into the use of this compound in nanotechnology is ongoing. Its ability to form stable nanoparticles can be leveraged for drug delivery systems, improving bioavailability and targeting specific tissues .
Case Studies
Mechanism of Action
The mechanism of action of N-phenyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide involves its interaction with neuronal voltage-sensitive sodium channels. By binding to these channels, the compound can modulate their activity, thereby stabilizing neuronal membranes and preventing the excessive firing of neurons that leads to seizures . This mechanism is similar to that of other anticonvulsant drugs, which also target sodium channels to exert their effects.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogues include substituents on the phenyl rings, heterocyclic additions, and functional group modifications. These changes influence solubility, receptor affinity, and metabolic stability.
Pharmacological Differences
- Anticonvulsant Activity : The (E)-3-phenylpropenyl group in the target compound enhances binding to GABA receptors compared to simpler phenylpiperazine analogues (e.g., N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide) .
- Solubility and Bioavailability : Thiazole-containing derivatives (e.g., ) exhibit improved aqueous solubility due to heterocyclic polarity, favoring oral administration .
- Receptor Specificity : Sulfonyl-substituted analogues (e.g., ) show selectivity for serotonin receptors over dopamine receptors, reducing off-target effects .
Biological Activity
N-phenyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperazine ring, which is known for its versatility in drug design, and a phenylpropenyl moiety that may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O |
| Molecular Weight | 349.5 g/mol |
| IUPAC Name | N-(3-methylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide |
| InChI Key | PGGBXYXHLCOLCP-UXBLZVDNSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of specific proteins through hydrophobic interactions and hydrogen bonding facilitated by its unique structural components .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibitory effects against CDC25B and PTP1B enzymes, with IC50 values ranging from 2.9 to 3.2 µg/mL. These enzymes are critical in cell cycle regulation and cancer progression . In vitro studies have shown that these derivatives can inhibit tumor growth in various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer) cells .
Case Study: Compound 2h
A specific derivative, referred to as compound 2h, exhibited remarkable antitumor activity, achieving a tumor volume inhibition of approximately 50% in a Colo205 xenograft model when administered at a dose of 10 mg/kg. This study highlights the potential of this class of compounds as therapeutic agents against malignancies .
Anticonvulsant Activity
In addition to anticancer properties, N-phenyl derivatives have been evaluated for their anticonvulsant effects. Studies involving animal models of epilepsy have shown that these compounds can significantly reduce seizure activity, suggesting a dual role in both neuropharmacology and oncology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of N-phenyl derivatives. The presence of specific functional groups, such as electron-withdrawing or donating substituents on the phenyl rings, can enhance or diminish biological activity. For example, modifications to the piperazine ring or variations in the phenylpropenyl moiety can lead to significant changes in potency against targeted enzymes or cell lines .
Summary of Findings
| Compound | Target Enzyme | IC50 (µg/mL) | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|---|---|
| Compound 2h | CDC25B | 3.2 | A549 | 2.86 |
| PTP1B | 2.9 | HCT116 | 3.59 | |
| HeLa | 2.78 |
Q & A
Q. What are the common synthetic routes for preparing N-phenyl-2-{4-[(2E)-3-phenylprop-1-en-1-yl]piperazin-1-yl}acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting piperazine derivatives with α-chloroacetamide intermediates. For example, substituted piperazines (e.g., 4-cinnamylpiperazine) are reacted with N-phenyl-2-chloroacetamide under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate substitution . Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity, verified by NMR and LC-MS.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR , FT-IR , and mass spectrometry . For instance:
- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), piperazine NH (δ 2.5–3.5 ppm), and vinyl protons (δ 6.3–6.8 ppm, J = 16 Hz for trans-configuration) are key markers .
- MS : Molecular ion peaks (e.g., m/z 377.4 [M+H]⁺) confirm molecular weight.
X-ray crystallography (using SHELX software ) may resolve stereochemistry for crystalline derivatives.
Q. What pharmacological activities have been reported for structurally related acetamide-piperazine derivatives?
- Methodological Answer : Analogous compounds exhibit diverse activities:
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound for CNS targets?
- Methodological Answer : SAR analysis focuses on:
- Piperazine substituents : Bulky groups (e.g., cinnamyl) enhance blood-brain barrier penetration (logP > 3.5).
- Acetamide linkage : Fluorination at the phenyl ring increases metabolic stability (t₁/₂ improved by 40% in microsomal assays) .
Computational docking (e.g., AutoDock Vina) identifies interactions with serotonin/dopamine receptors. In vitro assays (radioligand binding) validate target engagement .
Q. What analytical methods resolve contradictions in reported biological data for similar compounds?
- Methodological Answer : Discrepancies in IC₅₀ or MIC values often arise from assay conditions (e.g., serum concentration, cell lines). Mitigation strategies include:
- Standardized protocols : Use WHO-recommended cell lines (e.g., HepG2 for cytotoxicity) and triplicate replicates.
- Metabolite profiling : LC-HRMS identifies active metabolites that may skew results (e.g., N-oxide derivatives with altered potency) .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. How is X-ray crystallography applied to determine the stereoelectronic properties of this compound?
- Conformational flexibility : Torsion angles between piperazine and acetamide groups (e.g., 120°–180°).
- Intermolecular interactions : Hydrogen-bonding networks (e.g., N–H···O=C) stabilize crystal packing.
Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R < 0.05 ensure accuracy .
Q. What safety protocols are critical for handling this compound in vitro?
- Methodological Answer : Based on GHS classifications for analogous acetamides :
- PPE : Nitrile gloves, lab coat, and safety goggles (H315/H319).
- Ventilation : Use fume hoods to minimize inhalation (H335).
- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid.
Acute toxicity (LD₅₀ > 500 mg/kg in rats) suggests moderate risk, but in vitro assays require <1 µM concentrations to avoid cytotoxicity .
Q. How can in silico modeling predict metabolic pathways and potential toxicophores?
- Methodological Answer : Tools like SwissADME and Mold² predict:
- Metabolic hotspots : Piperazine N-oxidation and cinnamyl double-bond epoxidation.
- Toxicophores : Michael acceptors (e.g., α,β-unsaturated ketones) flagged via DEREK Nexus.
Experimental validation via hepatocyte incubation and UPLC-QTOF-MS confirms metabolite structures .
Data Contradiction Analysis
Q. Why do some studies report divergent results for antimicrobial activity in acetamide derivatives?
- Methodological Answer : Variations arise from:
- Bacterial strain variability : Methicillin-resistant S. aureus (MRSA) vs. standard ATCC strains.
- Solubility limits : Poor aqueous solubility (<10 µg/mL) may understate potency; use DMSO vehicles with ≤0.1% final concentration .
- Synergistic effects : Combination with adjuvants (e.g., efflux pump inhibitors) enhances activity 10-fold in some studies .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
